N-Hydroxy Melagatran

Übersicht

Beschreibung

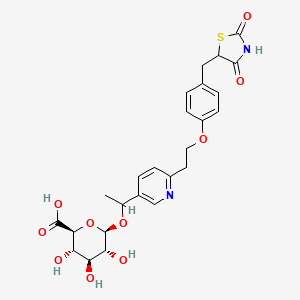

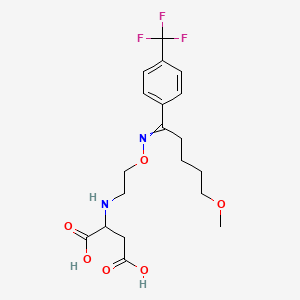

N-Hydroxy Melagatran is an N-Hydroxyguanidine prodrug and an intermediate in the preparation of Melagatran . It’s a molecule that contains a total of 65 bonds .

Synthesis Analysis

The biosynthesis of N-Hydroxy Melagatran involves the NMO MbaC and leads to products with various N-O functional units .Molecular Structure Analysis

The N-Hydroxy Melagatran molecule contains a total of 65 bond(s); 34 non-H bond(s), 10 multiple bond(s), 9 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 four-membered ring(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 amidine derivative(s), 1 primary amine(s) .Chemical Reactions Analysis

N-Hydroxy Melagatran is a prodrug, and hence, it requires in vivo conversion to the active agent, melagatran . The activation of N-Hydroxy Melagatran is produced in the liver and many other tissues mainly by reactions of dealkylation and dehydroxylation .Physical And Chemical Properties Analysis

Melagatran pharmacokinetics were consistent across the studied doses and duration of treatment, and were described by a one-compartment model with first-order absorption and elimination . Clearance of melagatran was correlated to creatinine clearance, which was the most important predictor of melagatran exposure .Wissenschaftliche Forschungsanwendungen

Development as a Prodrug : N-Hydroxy Melagatran is used as a prodrug for melagatran, a direct thrombin inhibitor. This approach enhances oral bioavailability, which is otherwise poor due to the strong basicity of amidine functional groups in drugs like melagatran (Clement & Lopian, 2003).

Radio-Labeling for Research : N-Hydroxy Melagatran has been used in the radiosynthesis of [11C]ximelagatran for research purposes. This process involves palladium-catalyzed cyanation followed by a reaction with hydroxylamine, which is significant for understanding the metabolism and pharmacokinetics of these drugs (Airaksinen et al., 2008).

Inhibition of Cytochrome P450-Mediated Drug-Drug Interactions : Ximelagatran, a prodrug of melagatran, which involves N-Hydroxy Melagatran as an intermediate, shows a low potential for cytochrome P450-mediated drug-drug interactions. This is important for its safety profile in clinical applications (Bredberg et al., 2003).

Clinical Applications in Thromboembolism : Ximelagatran, converted from N-Hydroxy Melagatran, has been studied for its application in the prevention and treatment of thromboembolic diseases, showing promising results in terms of pharmacodynamics and pharmacokinetics (Sarich et al., 2003).

Inhibition of Thrombin Generation : The use of melagatran, for which N-Hydroxy Melagatran is a prodrug, in inhibiting thrombin generation and fibrinolytic enzymes has been confirmed, highlighting its therapeutic potential in clotting disorders (Gustafsson et al., 1998).

Reversible Metabolism of N-Hydroxylated Compounds : N-Hydroxy Melagatran has been studied for its reversible metabolism, which is crucial for its function as a prodrug. The reduction of N-hydroxylated compounds like N-Hydroxy Melagatran to amidines is a key step in the bioactivation of these prodrugs (Clement, 2002).

Safety And Hazards

Zukünftige Richtungen

The pharmacokinetics of melagatran in NVAF patients were predictable, and consistent with results from previously studied patient populations. Dose individualisation was predicted to have a low impact on pharmacokinetic variability, supporting the use of a fixed-dose regimen of ximelagatran for long-term anticoagulant therapy in the majority of NVAF patients .

Eigenschaften

IUPAC Name |

2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N5O5/c23-20(26-32)16-8-6-14(7-9-16)12-25-21(30)17-10-11-27(17)22(31)19(24-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,24,32H,1-5,10-13H2,(H2,23,26)(H,25,30)(H,28,29)/t17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPUHXUEGZHFLD-PKOBYXMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)/C(=N/O)/N)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311970 | |

| Record name | Melagatran hydroxyamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy Melagatran | |

CAS RN |

192939-72-3 | |

| Record name | Melagatran hydroxyamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192939-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melagatran hydroxyamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)